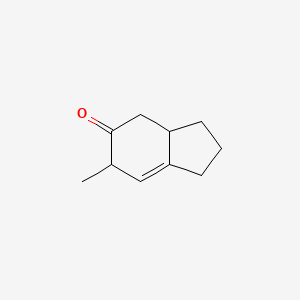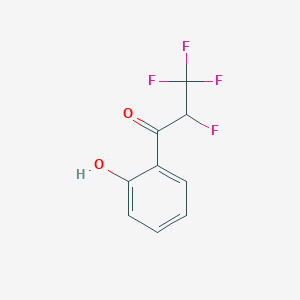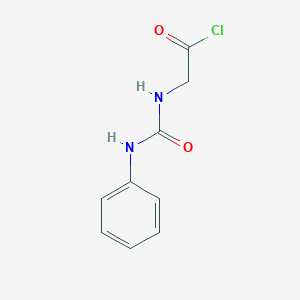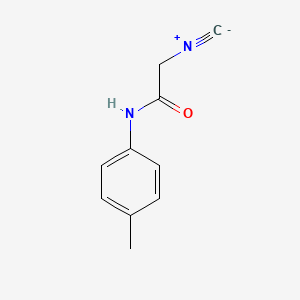
2-Isocyano-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isocyano-N-(4-methylphenyl)acetamide is an organic compound with the molecular formula C10H10N2O. It is characterized by the presence of an isocyano group (-N=C=O) attached to an acetamide moiety, which is further substituted with a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyano-N-(4-methylphenyl)acetamide typically involves the reaction of 4-methylphenylamine with chloroacetyl chloride to form N-(4-methylphenyl)acetamide. This intermediate is then treated with phosgene or a similar reagent to introduce the isocyano group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of hazardous reagents like phosgene, and optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isocyano-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The isocyano group can be targeted by nucleophiles, leading to substitution reactions.
Oxidation and Reduction:
Addition Reactions: The isocyano group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles like amines and alcohols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation can produce corresponding carboxylic acids.
Applications De Recherche Scientifique
2-Isocyano-N-(4-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its reactive isocyano group.
Mécanisme D'action
The mechanism of action of 2-Isocyano-N-(4-methylphenyl)acetamide involves its reactive isocyano group, which can interact with various molecular targets. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-methylphenyl)acetamide: Lacks the isocyano group, making it less reactive.
2-Isocyanoacetamide: Lacks the 4-methylphenyl group, resulting in different reactivity and applications.
4-Methylphenyl isocyanate: Contains the isocyano group but lacks the acetamide moiety.
Uniqueness
2-Isocyano-N-(4-methylphenyl)acetamide is unique due to the combination of its isocyano and acetamide functionalities, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
86521-78-0 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-isocyano-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H10N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6H,7H2,1H3,(H,12,13) |
Clé InChI |
IVURYEDTGPBHCJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
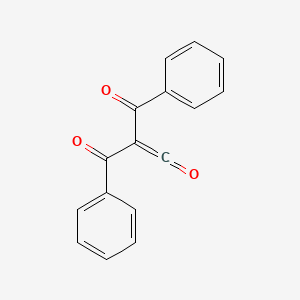
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)

![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
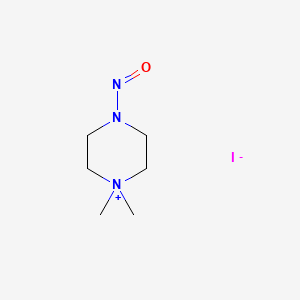
![4-[(1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy]phenol](/img/structure/B14410430.png)
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
